molecular formula C10H14ClNO2 B1351711 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol CAS No. 99513-36-7

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol

Cat. No.: B1351711
CAS No.: 99513-36-7
M. Wt: 215.67 g/mol
InChI Key: BUKVPWXVYQWHAC-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol is an organic compound characterized by the presence of a chlorophenoxy group, an ethylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and ethylene oxide.

    Formation of 4-Chlorophenoxyethanol: 4-Chlorophenol reacts with ethylene oxide under basic conditions to form 4-chlorophenoxyethanol.

    Amination: The 4-chlorophenoxyethanol is then reacted with ethylenediamine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-{[2-(4-Chlorophenoxy)ethyl]amino}acetaldehyde or 2-{[2-(4-Chlorophenoxy)ethyl]amino}acetic acid.

    Reduction: Formation of 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-Bromophenoxy)ethyl]amino}ethanol: Similar structure with a bromine atom instead of chlorine.

    2-{[2-(4-Methylphenoxy)ethyl]amino}ethanol: Contains a methyl group instead of chlorine.

    2-{[2-(4-Nitrophenoxy)ethyl]amino}ethanol: Contains a nitro group instead of chlorine.

Uniqueness

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKVPWXVYQWHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392621
Record name 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99513-36-7
Record name 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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